(5Z)-2-(4-bromophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-bromophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolylmethylene moiety, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the bromophenyl and pyrazolylmethylene groups. Common reagents used in these reactions include bromine, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-bromophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(4-bromophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
What sets (5Z)-2-(4-bromophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from these similar compounds is its complex structure, which allows for a broader range of chemical reactions and potential applications. Its unique combination of functional groups provides opportunities for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C30H24BrN5O2S |
---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H24BrN5O2S/c1-3-15-38-25-14-11-21(16-19(25)2)27-22(18-35(33-27)24-7-5-4-6-8-24)17-26-29(37)36-30(39-26)32-28(34-36)20-9-12-23(31)13-10-20/h4-14,16-18H,3,15H2,1-2H3/b26-17- |
InChI Key |
XTOGAGPCLQSULN-ONUIUJJFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
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